molecular formula C14H10O6 B8243576 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 41738-72-1

2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B8243576
CAS No.: 41738-72-1
M. Wt: 274.22 g/mol
InChI Key: CVWDKBHAUIZWAY-UHFFFAOYSA-N
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Description

2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H10O6 It is a biphenyl derivative with two hydroxyl groups and two carboxylic acid groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl and carboxylic acid groups. One common method involves the use of oxidative coupling reactions, where biphenyl is reacted with oxidizing agents such as potassium permanganate or chromium trioxide in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and amines are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Esters, ethers, and amides.

Scientific Research Applications

2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dihydroxy-[1,1’-biphenyl]-3-carboxylic acid
  • 4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid
  • 1,1’-Binaphthyl-2,2’-dihydroxy-5,5’-dicarboxylic acid

Uniqueness

2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-carboxy-2-hydroxyphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6,15-16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWDKBHAUIZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219964
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41738-72-1
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41738-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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